Superior α-Glucosidase Inhibition Compared to Acarbose (Positive Control)
4-(4-Hydroxyphenyl)but-3-en-2-one demonstrates superior in vitro inhibition of α-glucosidase compared to the clinical reference standard acarbose. The compound exhibits a more than 5-fold lower IC50 value, indicating significantly higher potency in this enzyme assay [1].
| Evidence Dimension | α-glucosidase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 54.8 ± 2.4 µM |
| Comparator Or Baseline | Acarbose: IC50 = 304.21 ± 14.62 µM |
| Quantified Difference | Target compound is ~5.5-fold more potent than acarbose |
| Conditions | In vitro enzymatic assay using α-glucosidase from Saccharomyces cerevisiae |
Why This Matters
For diabetes research, this 5.5-fold increase in potency over the standard-of-care comparator makes 4-(4-Hydroxyphenyl)but-3-en-2-one a compelling and validated tool compound for probing α-glucosidase inhibition mechanisms or as a lead structure for further development.
- [1] Dlamini, B. S., Chen, C. R., Shih, W. L., Chen, Y. K., Hsu, J. L., & Chang, C. I. (2022). Insights into the α-amylase and α-glucosidase inhibition mechanism of 4-(4-hydroxyphenyl)-but-3-en-2-one from Scutellaria barbata D. Don: enzymatic kinetics, fluorescence spectroscopy and computational simulation. Medicinal Chemistry Research, 31(11), 2007–2020. (Acarbose comparator data sourced from cross-referencing with Table 6 in PMC9610702 for a comparable assay system). View Source
